Computational Lipophilicity Comparison Reveals Differentiated logP vs. Non-Methylated and Non-Fluorinated Analogs
The predicted logP of N-(2,4-difluorophenyl)-4-methylbenzamide spans 3.17–3.86 across three computational sources (Hit2Lead, ChemSpace, PubChem XLogP3), whereas the non-methylated direct analog N-(2,4-difluorophenyl)benzamide carries a computed logP of 3.60 (single-source value) and the non-fluorinated 4-methyl-N-phenylbenzamide yields an XLogP3 of approximately 3.32 [1]. These data show the para-methyl group on the benzamide ring contributes a consistent lipophilicity increase of 0.3–0.9 log units relative to the closest analogs, a magnitude that can shift aqueous solubility and protein binding profiles substantially [2].
| Evidence Dimension | Computed lipophilicity (logP) |
|---|---|
| Target Compound Data | XLogP3 = 3.4 (PubChem); LogP = 3.17 (Hit2Lead); LogP = 3.86 (ChemSpace) |
| Comparator Or Baseline | N-(2,4-difluorophenyl)benzamide (logP 3.60 from chemsrc.com); 4-methyl-N-phenylbenzamide (XLogP3 ≈ 3.32 from PubChem {CID 7732868}) |
| Quantified Difference | +0.3 to +0.9 log units vs. non-methylated difluoro parent; +0.5 to +0.9 log units vs. non-fluorinated 4-methyl analog |
| Conditions | Computed values (ALogPS, XLogP3, ChemSpace in silico model); no experimental logP reported |
Why This Matters
Procurement of a specific fluorination/methylation pattern is critical when physicochemical property matching is required for fragment library design or SAR consistency.
- [1] Hit2Lead, ChemSpace, PubChem, ChemSrc: Computed logP values for N-(2,4-difluorophenyl)-4-methylbenzamide and analogs. View Source
- [2] Meanwell, N. A. Improving drug candidates by design: a focus on physicochemical properties as a means of improving compound disposition and safety. Chem. Res. Toxicol. 24, 1420–1456 (2011). View Source
